Hexamethyleneimine

Descripción general

Descripción

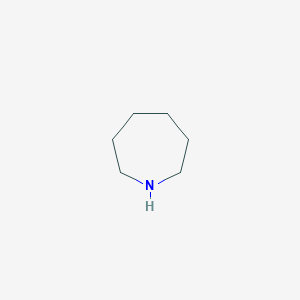

Hexamethyleneimine (HMI), a seven-membered cyclic amine (C₆H₁₃N, CAS 111-49-9), is characterized by its saturated azepane ring structure . It serves as a versatile compound in pharmaceuticals, catalysis, and materials science. In drug design, HMI derivatives of anthracycline antibiotics, such as doxorubicin, modulate DNA binding properties by altering steric interactions . In catalysis, HMI acts as a structure-directing agent (SDA) for synthesizing zeolites like SAPO-35 and ZSM-12 under non-aqueous conditions . Its thermodynamic properties, including volumetric behavior in aqueous mixtures, have been studied for industrial applications .

Métodos De Preparación

Hexamethyleneimine can be synthesized through several methods:

From Hexamethylenediamine: This method involves the catalytic deamination of hexamethylenediamine in an inert solvent at temperatures ranging from 70 to 180°C.

One-Pot Synthesis from ε-Hexanolactam: This method involves the chemoselective reduction of the amide group in ε-hexanolactam using freshly prepared aluminum borohydride in tetrahydrofuran (THF).

Análisis De Reacciones Químicas

Hexamethyleneimine undergoes various chemical reactions, including:

Neutralization Reactions: It neutralizes acids in exothermic reactions to form salts and water.

Incompatibility with Certain Compounds: this compound may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.

Combustion: Combustion of this compound produces toxic oxides of nitrogen.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Hexamethyleneimine serves as an important intermediate in the synthesis of biologically active compounds, particularly in the pharmaceutical industry. Its derivatives are explored for potential therapeutic uses, including:

- Anticancer Agents : HMI has been studied for its role in enhancing the efficacy of certain chemotherapeutic agents. For instance, it has been utilized in combination with anthracyclines to improve cytotoxicity against leukemia cells, demonstrating selective potency in high-risk childhood ependymoma models .

- Medicinal Chemistry : The compound is also a precursor in the synthesis of various pharmaceuticals, including anti-infective agents and analgesics. Its structural properties allow it to participate in reactions that yield complex medicinal compounds .

Industrial Applications

This compound is employed in several industrial processes:

- Catalyst Preparation : HMI is used in the preparation of zeolitic catalysts such as MCM-22 and MCM-49, which are vital for petrochemical processes and environmental applications . These catalysts facilitate reactions that convert hydrocarbons into more valuable products.

- Polymer Production : The compound acts as an intermediate in producing polycaprolactam, a precursor to nylon 6. This application highlights HMI's significance in the polymer industry, contributing to materials used in textiles and engineering .

Research Applications

In research settings, this compound is utilized for various experimental purposes:

- Cell Line Studies : HMI has been tested on human hepatocyte cell lines (HL-7702) to investigate its effects on cellular proliferation and cytotoxicity. Studies have shown that HMI can selectively inhibit cancer cell growth while exhibiting lower toxicity towards normal cells .

- Crystallography Studies : The structural properties of this compound have been explored through crystallographic studies, revealing insights into its hydrogen-bonding capabilities and molecular interactions that are critical for understanding its behavior in different environments .

Data Table: Summary of Applications

Case Studies

- Cytotoxic Activity Enhancement : In a study involving L1210 leukemia cells, this compound was shown to enhance the cytotoxic activity of anthracycline drugs. This suggests potential applications in improving chemotherapy regimens for pediatric cancers .

- Catalytic Efficiency : Research on zeolitic catalysts prepared using HMI demonstrated improved catalytic efficiency in hydrocarbon transformations, underscoring its industrial relevance .

- Cellular Mechanisms : Investigations into the protective effects of this compound on liver cells revealed mechanisms that could be leveraged for therapeutic strategies against liver injuries induced by toxic substances like carbon tetrachloride .

Mecanismo De Acción

The mechanism of action of hexamethyleneimine involves its interaction with various molecular targets and pathways. For example, the compound N-(2-adamantyl)this compound hydrochloride, a derivative of this compound, has been shown to inhibit dopamine reuptake and exhibit analgesic effects. This dopaminergic activity contributes to its analgesic properties and potential use in treating pain .

Comparación Con Compuestos Similares

Comparison with Morpholine Derivatives

Morpholine, a six-membered heterocyclic amine containing oxygen, is structurally distinct from HMI. In anthracycline derivatives, morpholine introduces greater steric hindrance than HMI, reducing DNA binding affinity. For example:

| Compound | Substituent | Binding Constant $ K \, (\text{M}^{-1}) $ |

|---|---|---|

| DRB (Parent) | None | Higher than derivatives |

| DRBH | Hexamethyleneimine | $ 1.0 \times 10^5 $ |

| DRBM | Morpholine | $ 1.9 \times 10^4 $ |

The rigid morpholine ring disrupts groove interactions more effectively than HMI’s bulkier but more flexible seven-membered ring, leading to a 5-fold lower $ K $ value for DRBM compared to DRBH .

Comparison with Piperidine and Pyrrolidine

Piperidine (six-membered) and pyrrolidine (five-membered) are smaller cyclic amines. In enzymatic oxidation, HMI is metabolized by monoamine oxidase MAO P3, similar to pyrrolidine, but with distinct efficiency. For instance, HMI is oxidized to hydroxythis compound in biodegradation pathways, while pyrrolidine forms 2-pyrrolidone . MAO P3 also oxidizes HMI at rates comparable to cyclopentylamine but slower than 6,6-dimethyl-3-azabicyclohexane (substrate 9), highlighting substrate specificity influenced by ring size and substituents .

Comparison with Hexamethylenetetramine

Hexamethylenetetramine (HMT, C₆H₁₂N₄) is a cage-like adamantane derivative used in plastics and explosives. Unlike HMI, HMT lacks a single cyclic amine structure and instead features four nitrogen atoms in a symmetrical framework . Key differences include:

| Property | This compound | Hexamethylenetetramine |

|---|---|---|

| Structure | 7-membered cyclic amine | Adamantane-like cage |

| Synthesis | Derived from amines | Formaldehyde + ammonia |

| Applications | Drug derivatives, catalysis | Explosives, resin hardeners |

HMI’s reactivity in SDAs and drug design contrasts with HMT’s role in cross-linking polymers .

Enzymatic Oxidation and Biodegradation

HMI’s seven-membered ring influences its biodegradation. In Gulosiba strain ON4T, HMI is hydroxylated to hydroxythis compound via ferredoxin reductases, a pathway distinct from smaller N-heterocycles like piperidine or morpholine .

Thermodynamic and Physical Properties

HMI exhibits unique volumetric behavior in aqueous solutions. Coquelet et al. (2009) reported excess molar volumes and thermal expansion coefficients for HMI-water mixtures, critical for optimizing industrial processes . These properties differ from linear diamines like hexamethylenediamine, which pose higher reactivity hazards (e.g., corrosivity, incompatibility with acids) .

Actividad Biológica

Hexamethyleneimine, a cyclic amine with the chemical formula CHN, is a compound that has garnered attention for its biological activity, particularly in toxicity and antimicrobial properties. This article delves into the biological effects of this compound, supported by data tables and case studies.

This compound can be synthesized from hexamethylenediamine through a reaction process involving heating and distillation. The yield can vary based on the conditions used during synthesis, with reported yields reaching up to 82% under optimal conditions .

Toxicological Profile

Acute Toxicity:

this compound exhibits varying degrees of toxicity depending on the route of exposure. Key findings include:

- Oral Toxicity: The oral LD50 in rats is reported to be around 410 mg/kg, indicating moderate toxicity. Other studies report values as low as 32 mg/kg, suggesting significant variability based on sample purity and testing conditions .

- Inhalation Toxicity: The inhalation LC50 for mice is noted to be 10,800 mg/m³ over a 2-hour exposure period, classifying it as moderately toxic via inhalation .

Chronic Toxicity:

Long-term exposure studies indicate that this compound may cause respiratory issues, including asthma-like symptoms due to its irritative properties. Additionally, no significant reproductive or developmental toxicity was observed in rats at doses up to 50 mg/kg/day .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, Schiff bases derived from hexamethylenediamine have shown promising antibacterial and antifungal activities against various pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Schiff Base 1 | E. coli | 50 µg/mL |

| Schiff Base 2 | S. aureus | 25 µg/mL |

| Schiff Base 3 | P. aeruginosa | 100 µg/mL |

| This compound | C. albicans | 75 µg/mL |

Case Studies

Case Study 1: Neurotoxicity Assessment

A study assessed the neurotoxic effects of poly(hexamethylenebicyanoguanide) (PHMB), a derivative of this compound, on neural cell lines (IMR-32 and SH-SY5Y). Results indicated that PHMB exposure led to a dose-dependent decrease in cell viability and significant reductions in neurite outgrowth. The IC50 values were determined to be approximately 39.6 µM for IMR-32 cells and 38.1 µM for SH-SY5Y cells .

Case Study 2: Ecotoxicity in Aquatic Systems

Ecotoxicological assessments revealed that this compound poses risks to aquatic life. Studies conducted according to OECD guidelines indicated harmful effects on fish and invertebrates at certain concentrations, emphasizing the need for careful environmental monitoring when using this compound in industrial applications .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: Exposure to this compound has been linked to increased ROS production, which can lead to oxidative stress and cellular damage .

- Mitochondrial Dysfunction: Studies have shown that this compound disrupts mitochondrial membrane potential, contributing to its cytotoxic effects .

Q & A

Basic Research Questions

Q. What is the role of hexamethyleneimine (HMI) in synthesizing MCM-22 molecular sieves, and how does it influence crystallinity?

HMI acts as a structure-directing agent (SDA) in MCM-22 synthesis, guiding the formation of the zeolite's layered framework. Its molecular geometry stabilizes the pore structure during hydrothermal synthesis. Experimental studies show that HMI’s decomposition behavior under synthesis conditions (e.g., temperature, pH) directly impacts crystallinity and particle size . To optimize its use, maintain a molar ratio of HMI/SiO₂ ≈ 0.6 and control reaction temperatures between 150–160°C to minimize side reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

HMI is corrosive and toxic, requiring strict safety measures:

- Use PPE (gloves, goggles, respirators) to prevent inhalation or skin contact.

- Store in corrosion-resistant containers under inert gas (e.g., N₂) to avoid oxidation.

- Neutralize spills with dilute acetic acid and dispose of waste via EPA-approved methods .

Q. How can researchers detect trace residues of HMI in environmental samples?

EPA Method RR89-025B recommends capillary gas chromatography (GC) with nitrogen-phosphorus detection for quantifying HMI in water at 0.01–0.1 ppm levels. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges and derivatization with trifluoroacetic anhydride to enhance volatility .

Q. What factors determine HMI’s environmental mobility in soil systems?

HMI’s mobility depends on its estimated soil adsorption coefficient (Koc = 170) and pKa (11.07). In neutral or acidic soils, HMI exists as a cation, strongly adsorbing to organic matter and clay. Under alkaline conditions, its neutral form increases mobility. Aerobic biodegradation studies show ~27% degradation within seven days using acclimated sludge cultures .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in HMI’s dual role as a catalyst and reactant in nitrile hydrogenation?

In adiponitrile hydrogenation, HMI can act as both a solvent and a ligand for nickel catalysts. To distinguish its roles:

- Conduct kinetic studies with isotopic labeling (e.g., ¹⁵N-HMI) to track ligand exchange.

- Compare catalytic activity in HMI-free systems using alternative solvents (e.g., ethanol). Evidence suggests HMI’s coordination to Ni centers enhances selectivity for this compound over byproducts like hexamethylenediamine .

Q. What advanced characterization techniques validate HMI’s incorporation into fluoroaluminophosphate frameworks?

Single-crystal X-ray diffraction (SC-XRD) and thermogravimetric analysis (TGA) are critical. For AlPO-CJ10, SC-XRD confirmed HMI’s integration into the macroanionic chain structure via H-bonding, while TGA revealed a 15% mass loss corresponding to HMI decomposition at 300°C . Pair with ²⁷Al NMR to confirm Al coordination changes post-synthesis.

Q. How do alternative SDAs like piperidine compare to HMI in zeolite synthesis, and what trade-offs exist?

Piperidine reduces toxicity but requires adjustments to synthesis parameters. Studies show MCM-22 synthesized with piperidine has smaller particle sizes (200 nm vs. 500 nm with HMI) and comparable crystallinity. However, piperidine-based syntheses may require longer crystallization times (120–140 hours vs. 100 hours for HMI) .

Q. What experimental designs mitigate HMI’s decomposition during prolonged hydrothermal synthesis?

To suppress decomposition:

- Use buffered solutions (pH 10–11) with NH₄OH to stabilize HMI.

- Introduce co-templates (e.g., aniline) to reduce HMI loading by 30% while maintaining framework integrity .

- Monitor in situ via Raman spectroscopy for real-time decomposition tracking.

Q. How can isotopic labeling elucidate HMI’s metabolic pathways in biological systems?

In vivo studies with [2-¹⁴C]-N-nitrosothis compound revealed 18.1% oxidation to CO₂ and identified metabolites (ε-caprolactam, ε-aminocaproic acid) via GC-MS. For mechanistic insights:

- Use ¹³C-labeled HMI to trace carbon flux.

- Apply LC-HRMS to detect hydroxylated intermediates and glucuronide conjugates .

Q. What computational methods predict HMI’s reactivity in novel catalytic systems?

Density functional theory (DFT) simulations model HMI’s adsorption energetics on metal surfaces (e.g., Ni or Co). Key parameters include charge transfer (Mulliken charges) and binding energies (∼2.3 eV for Ni–HMI systems). Validate predictions with XPS to confirm surface interactions .

Q. Methodological Considerations

- Contradiction Analysis : When HMI-based syntheses yield inconsistent pore sizes, cross-validate with BET surface area analysis and TEM to distinguish structural defects from SDA variability .

- Reproducibility : In zeolite synthesis, pre-treat autoclaves with HMI to avoid contamination from residual organics, ensuring consistent nucleation .

Propiedades

IUPAC Name |

azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-4-6-7-5-3-1/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIQJIWKELUFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026879 | |

| Record name | Hexamethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethyleneimine appears as a colorless liquid with an ammonia-like odor. Flash point 65 °F. Toxic by ingestion. Corrosive to metals and tissue. Combustion produces toxic oxides of nitrogen., Liquid, Clear colorless liquid with an ammonical odor; [Hawley] | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Azepine, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethyleneimine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5527 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

270 °F at 760 mmHg (USCG, 1999), 138 °C | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

99 °F (USCG, 1999), 99 °F OC | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol and ethyl ether, In water, 3.19X10+4 mg/l @ 25 °C | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8643 @ 22 °C/4 °C | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

217.14 mmHg (USCG, 1999), 8.09 [mmHg], 8.09 mm Hg @ 25 °C | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethyleneimine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5527 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CLEAR COLORLESS LIQ | |

CAS No. |

111-49-9 | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azepane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethyleneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydroazepine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Azepine, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydroazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAHYDROAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZD076G73R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-37 °C | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.